molecular formula C12H17ClN2O3 B1397561 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-26-7

3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397561
CAS RN: 1220032-26-7
M. Wt: 272.73 g/mol
InChI Key: LAEVPHRSEXCDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It is offered by various chemical suppliers for pharmaceutical testing .


Synthesis Analysis

While specific synthesis methods for “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” were not found, pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a 4-methyl-2-nitrophenol group via a methylene bridge . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Pyrrolidines are key heterocyclic organic compounds with significant biological effects, finding applications in medicine, industry (e.g., dyes, agrochemicals), and organic synthesis. For instance, the synthesis of pyrrolidines through [3+2] cycloaddition demonstrates their utility in creating complex organic molecules under mild conditions, highlighting their importance in medicinal chemistry and agrochemical research (Żmigrodzka et al., 2022).

Material Science and Polymer Chemistry

Novel pyridine-containing aromatic diamine monomers, related to pyrrolidine derivatives, have been synthesized and used to prepare polyimides (PIs). These PIs exhibit excellent thermal stability, solubility in common organic solvents, and strong mechanical properties, making them suitable for advanced material applications, such as in electronics and aerospace industries (Yan et al., 2011).

Chemical Sensors

Pyrrolidine derivatives have been utilized in the development of chemical sensors. For example, a luminescent iridium(iii) complex based on a pyrrolidine structure has been designed for the sensitive and selective detection of hypochlorous acid (HOCl), showcasing its potential in environmental monitoring and biomedical diagnostics (Lu & Nabeshima, 2014).

Future Directions

Pyrrolidine derivatives are widely used in drug discovery due to their diverse biological and medicinal importance . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride” and similar compounds may have potential applications in the development of new drugs with different biological profiles.

properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-2-3-12(11(6-9)14(15)16)17-8-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEVPHRSEXCDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.